Unprotected α-Amino Group Enables Distinct Synthetic Routes Compared to Fully Protected Derivatives
The compound is unique among the core Gla building blocks for its free α-amino group. While derivatives like Fmoc-Gla(OtBu)₂-OH (CAS 111662-64-7) and Z-Gla(OtBu)₂-OH (CAS 60686-50-2) have their amino group protected for standard SPPS chain elongation, CAS 56877-44-2 serves as a distinct intermediate. Its free amine allows for specific N-terminal modifications, alternative coupling chemistries, or serves as a precursor for introducing other labile protecting groups not available on the fully protected analogs [1]. This difference is structural and qualitative, making it a non-redundant item in a peptide chemist's toolkit.
| Evidence Dimension | Functional Group Availability |
|---|---|
| Target Compound Data | Free α-Amino group; both γ-carboxyls protected as tBu esters |
| Comparator Or Baseline | Fmoc-Gla(OtBu)₂-OH (CAS 111662-64-7) or Z-Gla(OtBu)₂-OH (CAS 60686-50-2) |
| Quantified Difference | Not applicable (binary structural difference) |
| Conditions | Standard characterization of the chemical structure. |
Why This Matters
This structural difference dictates its unique utility in synthetic pathways where a free amine is required, preventing substitution with fully protected analogs.
- [1] Ho, P. T., & Ngu, K. (1994). A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis. Peptide Research, 7(5), 249–254. View Source
